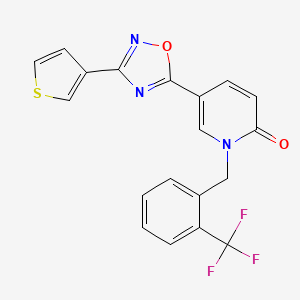

5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)benzyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-1-[[2-(trifluoromethyl)phenyl]methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F3N3O2S/c20-19(21,22)15-4-2-1-3-12(15)9-25-10-13(5-6-16(25)26)18-23-17(24-27-18)14-7-8-28-11-14/h1-8,10-11H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQOKQZQKWMBSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CSC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(2-(trifluoromethyl)benzyl)pyridin-2(1H)-one represents a novel class of oxadiazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiophene ring and an oxadiazole moiety, which contribute to its biological properties. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Research indicates that compounds containing oxadiazole derivatives often exhibit their biological effects through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.

- Induction of Apoptosis : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .

- Antimicrobial Activity : The structural components may contribute to antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting vital metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been assessed against various cancer cell lines. Notable findings include:

- Cytotoxicity : The compound demonstrated significant cytotoxic effects against human leukemia (CEM-13, MT-4) and breast cancer (MCF-7) cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| CEM-13 | 0.12 - 2.78 | Doxorubicin |

| MCF-7 | 15.63 | Tamoxifen |

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

- Antibacterial Activity : It exhibited significant activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 µM, indicating its potential as a lead compound for tuberculosis treatment .

Case Studies

Several studies have focused on the biological assessment of oxadiazole derivatives similar to the target compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Benzyl Substitution: The 2-CF₃-benzyl group in the target compound enhances lipophilicity compared to polar substituents like 4-MeSO₂-piperidine () or 4-pyrrolidinone (). This may improve blood-brain barrier penetration or membrane binding .

Oxadiazole Modifications: Thiophene vs. Aryl Groups: Thiophene’s sulfur atom may engage in unique interactions (e.g., with cysteine residues) compared to fluorophenyl or methylphenyl groups, which rely on hydrophobic/π-π interactions .

Biological Implications: Compounds with pyrrolidinone () or piperidine () substituents may exhibit improved solubility, critical for oral bioavailability.

Q & A

Q. Critical Parameters :

- Temperature control (70–90°C for cyclocondensation).

- Solvent selection (DMF for alkylation; acetonitrile for purification).

- Yield optimization through stoichiometric balancing of POCl₃ .

Advanced: How can reaction mechanisms for key synthetic steps be elucidated?

- Cyclocondensation : Monitor intermediates using in situ FT-IR to track carbonyl group consumption .

- Alkylation : Employ kinetic studies with LC-MS to identify transient intermediates (e.g., SN2 vs. radical pathways) .

- Computational Modeling : Use density functional theory (DFT) to simulate transition states and validate experimental observations .

Basic: What analytical methods confirm structural integrity and purity?

- 1H/13C NMR : Verify substitution patterns (e.g., benzyl group integration, thiophene proton shifts) .

- HPLC : Assess purity (>95%) using a C18 column (mobile phase: methanol/water 70:30) .

- Elemental Analysis : Validate empirical formula (C, H, N, S content) .

Advanced: How can computational methods predict electronic properties?

- DFT Calculations :

- HOMO-LUMO gaps to estimate reactivity .

- Electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Molecular Docking : Screen against biological targets (e.g., kinases) to prioritize in vitro testing .

Basic: How is biological activity screened for this compound?

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity .

Advanced: What strategies address solubility challenges in biological assays?

- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .

- Micellar Encapsulation : Incorporate surfactants (e.g., Tween-80) to enhance aqueous dispersion .

Basic: How are stability profiles assessed under varying conditions?

- Thermal Stability : Heat at 40–60°C for 48 hours; monitor degradation via HPLC .

- Photostability : Expose to UV light (254 nm) and track changes in absorbance spectra .

- pH Stability : Incubate in buffers (pH 2–9) and quantify intact compound using LC-MS .

Advanced: What methodologies enable structure-activity relationship (SAR) studies?

- Analog Synthesis : Replace the trifluoromethyl group with Cl, Br, or methyl to probe electronic effects .

- Bioisosteric Replacement : Substitute the thiophene ring with furan or pyridine to assess heterocycle impact .

- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP) with bioactivity .

Advanced: How can green chemistry principles improve synthesis?

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for safer alkylation .

- Catalyst Optimization : Use recyclable Lewis acids (e.g., ZnCl₂) in cyclocondensation .

- Waste Reduction : Employ continuous flow reactors to minimize reagent excess .

Basic: What spectroscopic techniques identify degradation products?

- High-Resolution MS : Detect molecular ion fragments to propose degradation pathways .

- 2D NMR (COSY, HSQC) : Resolve complex mixtures in stability samples .

Notes

- All methodologies are derived from peer-reviewed protocols in the provided evidence.

- Advanced questions emphasize mechanistic and computational rigor, while basic questions focus on reproducible techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.